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Compound of Interest

Compound Name: (R)-1-(4-Chlorophenyl)ethanol

Cat. No.: B3024736

An In-Depth Technical Guide to (R)-1-(4-Chlorophenyl)ethanol: Synthesis, Characterization,
and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Chlorophenyl)ethanol is a critical chiral building block in the landscape of modern
organic synthesis.[1] Its value is anchored in its structural features: a 4-chlorophenyl group
attached to a stereogenic carbinol center, making it an essential precursor for a multitude of
complex chiral molecules, particularly within the pharmaceutical and agrochemical sectors.[1]
[2][3] The biological activity of many chiral drugs is profoundly dependent on their
stereochemistry; therefore, the ability to produce enantiomerically pure forms of such
intermediates is paramount.[2] This guide provides a comprehensive technical overview of
(R)-1-(4-Chlorophenyl)ethanol, focusing on its stereoselective synthesis, detailed analytical
characterization, and pivotal role in drug development.

Structural Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is the foundation for its
effective application and manipulation. (R)-1-(4-Chlorophenyl)ethanol is an aromatic alcohol
where the stereochemistry at the carbinol carbon is defined as 'R’ according to the Cahn-
Ingold-Prelog priority rules.

e Chemical Formula: CsHoCIO[3][4][5]
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Systematic IUPAC Name: (1R)-1-(4-chlorophenyl)ethanol[3]

CAS Number: 75968-40-0[3]

Synonyms: (R)-4-Chloro-a-methylbenzyl alcohol, (R)-p-Chlorophenylmethylcarbinol

Molecular Weight: 156.61 g/mol [3][4]

The structural formula, highlighting the chiral center, is depicted below.

Caption: Structure of (R)-1-(4-Chlorophenyl)ethanol with the chiral center (C*) indicated.
A summary of its key quantitative physicochemical properties is provided in Table 1.

Table 1: Key Physicochemical Properties of (R)-1-(4-Chlorophenyl)ethanol

Property Value Reference(s)
Appearance Clear, colorless liquid [4]

Density 1.171 g/mL at 25 °C [41[6]

Boiling Point 119 °C at 10 mmHg [61[7]

Flash Point >110 °C (>230 °F) [6]

| Refractive Index (n20/D) | 1.541 |[4] |

Stereoselective Synthesis: A Mechanistic
Perspective

The most efficient and prevalent strategy for producing enantiomerically pure (R)-1-(4-
Chlorophenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 4'-
chloroacetophenone.[2][8] This transformation can be accomplished through two primary,
powerful methodologies: biocatalysis and chemocatalytic asymmetric hydrogenation. The
choice between these routes is a critical decision in process development, often balancing
factors such as environmental impact ("greenness"), cost, scalability, and the desired level of
enantiopurity.[2]
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Caption: Comparison of biocatalytic and chemocatalytic routes to (R)-1-(4-
Chlorophenyl)ethanol.

Biocatalytic Asymmetric Reduction

Biocatalysis leverages the exquisite stereoselectivity of enzymes to perform chemical
transformations. This approach is often considered a "green" technology due to its operation
under mild conditions (ambient temperature and pressure, aqueous media) and the high
enantiomeric excess (ee) it typically affords.[1][8]

Causality and Mechanism: The core of this method involves an alcohol dehydrogenase (ADH)
enzyme, either within a whole-cell system (like Acetobacter sp. or Rhodotorula sp.) or as an
isolated protein.[8][9][10] These enzymes exhibit a strong preference for delivering a hydride
ion to one specific face (in this case, the Re-face) of the ketone's carbonyl group. This
stereospecific delivery is dictated by the three-dimensional structure of the enzyme's active
site, which binds the substrate in a highly ordered orientation. The hydride source is a cofactor,
typically nicotinamide adenine dinucleotide (NADH), which is consumed stoichiometrically. For
process viability, the oxidized cofactor (NAD+) must be continuously regenerated back to
NADH. This is ingeniously achieved using a substrate-coupled regeneration system, where a
cheap, sacrificial alcohol like isopropanol is co-added.[9] The same enzyme, or another
enzyme in the cell, oxidizes the isopropanol to acetone, reducing NAD+ to NADH in the
process, thus completing the catalytic cycle.[9][10]
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Chemocatalytic Asymmetric Hydrogenation

This method employs transition metal complexes, most notably Ruthenium, coordinated to
chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][8][11] It is a powerful,
well-established technology for large-scale industrial synthesis.

Causality and Mechanism: The effectiveness of this method stems from the formation of a
chiral catalytic environment around the metal center. The prochiral ketone, 4'-
chloroacetophenone, coordinates to the ruthenium catalyst. The C2-symmetric chiral ligand
directs the ketone to bind in a specific conformation, sterically shielding one face of the
carbonyl. Gaseous hydrogen (Hz) then delivers a hydride to the exposed face of the
coordinated ketone, resulting in the formation of the desired enantiomer of the alcohol with high
selectivity.[11] While highly efficient, this method requires specialized high-pressure
hydrogenation equipment and relies on expensive, often proprietary, chiral ligands and
precious metal catalysts.[8]

Table 2: Comparison of Primary Synthesis Methods

Key
Catalyst / Typical Typical ee Reference(s
Method J )_/p ol Features & (
Reagent Yield (%) (%) .
Rationale

Environmen
tally
friendly;
high

Whole cells en-a!1tiose|e
ctivity

~97% >99% under mild  [8][10]

conditions.

Biocatalytic (Acetobacte
Reduction r sp.) or

ADH
Chosen for

its
sustainabili
ty and
precision.
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| Asymmetric Hydrogenation | Ru(ll)-BINAP / Hz | 90-95% | 95-99% | High throughput and
scalability; excellent for industrial production. Chosen for high conversion rates and established
protocols. |[3][8] |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing researchers with a robust
framework for both synthesis and analysis.

Protocol: Biocatalytic Asymmetric Reduction of 4'-
Chloroacetophenone

This protocol is based on the use of Acetobacter sp. CCTCC M209061, a whole-cell biocatalyst
known for its anti-Prelog stereoselectivity, yielding the desired (R)-alcohol.[10]

A. Culture Preparation (Biocatalyst Growth):

Rationale: To generate sufficient biomass with high enzymatic activity.
o Prepare a sterile growth medium (e.g., yeast extract, peptone, glucose).
¢ Inoculate the medium with a stock culture of Acetobacter sp. CCTCC M209061.

e Incubate at 30°C with shaking (e.g., 160 rpm) for 24-48 hours, until the culture reaches a
high cell density (e.g., ODeoo > 2.0).

o Harvest the cells by centrifugation. The resulting wet cell paste is the biocatalyst.
B. Asymmetric Reduction Reaction:

» Rationale: To create an optimal environment for the enzymatic reduction and cofactor
regeneration.

 In areaction vessel, prepare a buffer solution (e.g., 100 mM TEA-HCI, pH 5.0).[10] The
acidic pH is often optimal for ketone reductases from Acetobacter.

e Add the harvested wet cells (e.g., 0.24 g) to the buffer (e.g., 8 mL).[10]

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.vulcanchem.com/product/vc7821732
https://pdf.benchchem.com/1581/Comparison_of_different_methods_for_the_synthesis_of_1_4_Chlorophenyl_ethanol.pdf
https://www.researchgate.net/figure/Kinetic-profile-of-the-reduction-of-4-chloroacetophenone-using-free-cells-for_fig1_230796348
https://www.researchgate.net/figure/Kinetic-profile-of-the-reduction-of-4-chloroacetophenone-using-free-cells-for_fig1_230796348
https://www.researchgate.net/figure/Kinetic-profile-of-the-reduction-of-4-chloroacetophenone-using-free-cells-for_fig1_230796348
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Add the cofactor regeneration source, isopropanol (e.g., 130 mmol/L).[10] This large excess
drives the equilibrium towards NADH regeneration.

Initiate the reaction by adding the substrate, 4'-chloroacetophenone (e.g., 5.0 mmol/L).[10]

Incubate the reaction at 30°C with agitation (160 rpm) to ensure proper mixing and mass
transfer.

C. Monitoring and Work-up:

Rationale: To track reaction progress and isolate the final product.

Monitor the reaction progress by periodically taking aliquots and analyzing them via Gas
Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the
disappearance of the ketone and the appearance of the alcohol.

Once the reaction reaches completion (typically >97% conversion), terminate it by
centrifuging to remove the cells.

Extract the supernatant with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The product
is more soluble in the organic phase.

Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water,
and filter.

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude (R)-1-(4-
chlorophenyl)ethanol. Further purification can be achieved by silica gel column
chromatography if necessary.

Protocol: Determination of Enantiomeric Excess by
Chiral HPLC

This protocol provides a validated method to quantify the stereochemical purity of the

synthesized product.[12]
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Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

A. System and Conditions:

o HPLC System: A standard HPLC system equipped with a UV detector.
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Chiral Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica
gel).

o Rationale: This polysaccharide-based stationary phase is highly effective at resolving a
wide range of chiral compounds, including aromatic alcohols, through enantioselective
interactions like hydrogen bonding and Tt-1t stacking.

Mobile Phase: n-Hexane/lsopropanol (95:5 v/v).[12]

o Rationale: This normal-phase solvent system provides good solubility for the analyte and
promotes the selective interactions necessary for separation on the chiral stationary
phase.

Flow Rate: 0.5 mL/min.[12]

Detection: UV at 214 nm.[12]

Column Temperature: Ambient.

B. Procedure:

Sample Preparation: Prepare a dilute solution of the synthesized alcohol (approx. 1 mg/mL)
in the mobile phase. Filter the sample through a 0.45 um syringe filter to remove particulates.

Injection: Inject a small volume (e.g., 10 L) of the prepared sample onto the column.

Data Acquisition: Record the chromatogram. The two enantiomers will elute at different
retention times. For this system, typical retention times might be ~10.7 min for the (S)-
enantiomer and a later time for the (R)-enantiomer.[12]

Calculation: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the
enantiomeric excess (ee) using the formula:

o ee (%) =[(Area_R -Area S)/(Area_R + Area_S) ] x 100

Analytical Characterization
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Beyond chiral purity, the structural identity and overall purity of the synthesized compound must
be rigorously confirmed using standard spectroscopic methods.[4]

Table 3: Summary of Spectroscopic Data for 1-(4-Chlorophenyl)ethanol

Technique Data and Interpretation Reference(s)

5 7.25-7.35 (m, 4H, Ar-H),
4.88 (q, J = 6.4 Hz, 1H, CH-
1H NMR (CDCls, 400 MHz) ST} DL, £ T, AL [13]
1 o S! 1 1 o

(d, J = 6.4 Hz, 3H, CH3)

& 144.3 (Ar-C), 134.4 (Ar-C),
13C NMR (CDCls, 100 MHz) 128.6 (Ar-CH), 125.8 (Ar-CH),  [13]
70.3 (CH-OH), 25.2 (CHs)

v 3355 (broad, O-H stretch),
o 1493 (C=C aromatic stretch),
IR (thin film, cm™1) [13][14]
1079 (C-O stretch), 811 (C-Cl

stretch)

| Mass Spec. (El) | m/z 156/158 (M+*, chlorine isotope pattern), 141 (M-CHs)* |[15] |

Applications in Drug Development

(R)-1-(4-Chlorophenyl)ethanol is not an end product but a high-value intermediate. Its
structure is incorporated into more complex active pharmaceutical ingredients (APIs).

Role as a Chiral Precursor: The compound's utility lies in its two reactive sites: the hydroxyl
group and the chlorophenyl ring, combined with its defined stereocenter. It is a key synthon in
the preparation of certain 3-adrenergic receptor agonists and antidepressants.[3] For example,
the stereochemistry of the hydroxyl group is often critical for the specific binding interactions
with the target receptor or enzyme. It is also a precursor for some antifungal agents, such as
econazole, where the chiral alcohol is further elaborated into the final drug structure.[16]
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Caption: Generalized pathway showing the use of (R)-1-(4-Chlorophenyl)ethanol as a
precursor.

Pharmacological Relevance: Beyond its role as a building block, the 4-chlorophenyl motif is
common in pharmacologically active molecules. The specific (R)-configuration of the alcohol
can lead to distinct metabolic profiles. For instance, (R)-1-(4-Chlorophenyl)ethanol has been
shown to be an inhibitor of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in human drug
metabolism, with a reported competitive inhibition constant (Ki) of 12.3 uM.[3] This highlights
the need for careful consideration of potential drug-drug interactions when developing APIs
containing this moiety.

Conclusion

(R)-1-(4-Chlorophenyl)ethanol stands as a testament to the importance of stereochemistry in
modern chemistry and drug development. The methodologies for its highly selective synthesis,
particularly through biocatalysis, offer efficient and environmentally conscious routes to this
enantiopure intermediate.[1] A thorough understanding of its properties, combined with robust
analytical methods for confirming its stereochemical and chemical purity, is essential for its
successful application. This guide provides the foundational knowledge and practical protocols
necessary for researchers and scientists to effectively synthesize, analyze, and utilize this
valuable chiral alcohol in the pursuit of novel and improved therapeutics.
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Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]

e 2. pdf.benchchem.com [pdf.benchchem.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b3024736?utm_src=pdf-body
https://www.benchchem.com/product/b3024736?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/1581/The_Versatility_of_1_4_Chlorophenyl_ethanol_in_Modern_Organic_Synthesis_A_Technical_Guide.pdf
https://pdf.benchchem.com/1581/A_Comparative_Guide_to_the_Applications_of_1_4_Chlorophenyl_ethanol_in_Drug_Development.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. (R)-1-(4-Chlorophenyl)ethanol (75968-40-0) for sale [vulcanchem.com]
4. pdf.benchchem.com [pdf.benchchem.com]

5. Benzenemethanol, 4-chloro-alpha-methyl- | CBHICIO | CID 18825 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. chembk.com [chembk.com]
7. 1-(4-Chlorophenyl)ethanol | 3391-10-4 [chemicalbook.com]
8. pdf.benchchem.com [pdf.benchchem.com]

9. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol
dehydrogenase SmADHZ2 via an environmentally friendly TBCR system - Catalysis Science
& Technology (RSC Publishing) [pubs.rsc.org]

10. researchgate.net [researchgate.net]

11. pharmtech.com [pharmtech.com]

12. pdf.benchchem.com [pdf.benchchem.com]

13. rsc.org [rsc.org]

14. minio.scielo.br [minio.scielo.br]

15. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
16. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [(R)-1-(4-Chlorophenyl)ethanol structural formulal].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024736#r-1-4-chlorophenyl-ethanol-structural-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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